

Technical Support Center: Managing Sodium Laurate Interference in Protein Quantification Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium laurate**

Cat. No.: **B148142**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from **sodium laurate** in protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is **sodium laurate** and why does it interfere with protein quantification assays?

Sodium laurate is the sodium salt of lauric acid, a saturated fatty acid. It is an anionic detergent commonly used to solubilize and extract proteins, particularly membrane proteins.^[1] Like many detergents, **sodium laurate** can interfere with common protein quantification assays by interacting with assay reagents or the proteins themselves, leading to inaccurate results.^[2] ^[3] This interference can manifest as artificially high or low protein concentration readings, or high background signals.^[2]^[4]

Q2: Which common protein assays are affected by **sodium laurate**?

While specific compatibility data for **sodium laurate** is limited in readily available literature, anionic detergents like it are known to interfere with several common protein assays:

- BCA (Bicinchoninic Acid) Assay: This assay is generally more tolerant to detergents than the Lowry or Bradford assays.^[5]^[6] However, high concentrations of anionic detergents can still interfere.^[4]^[7]

- Bradford Assay: This assay is highly sensitive to detergents, which can cause the dye to precipitate or lead to an unstable baseline, resulting in inaccurate measurements.[8][9] It is generally not recommended for samples containing more than a low concentration of most detergents.[10]
- Lowry Assay: The Lowry assay is sensitive to interference from a wide variety of substances, including detergents.[2][11] Detergents can precipitate in the assay's alkaline copper solution or interfere with the Folin-Ciocalteu reagent.[11][12]

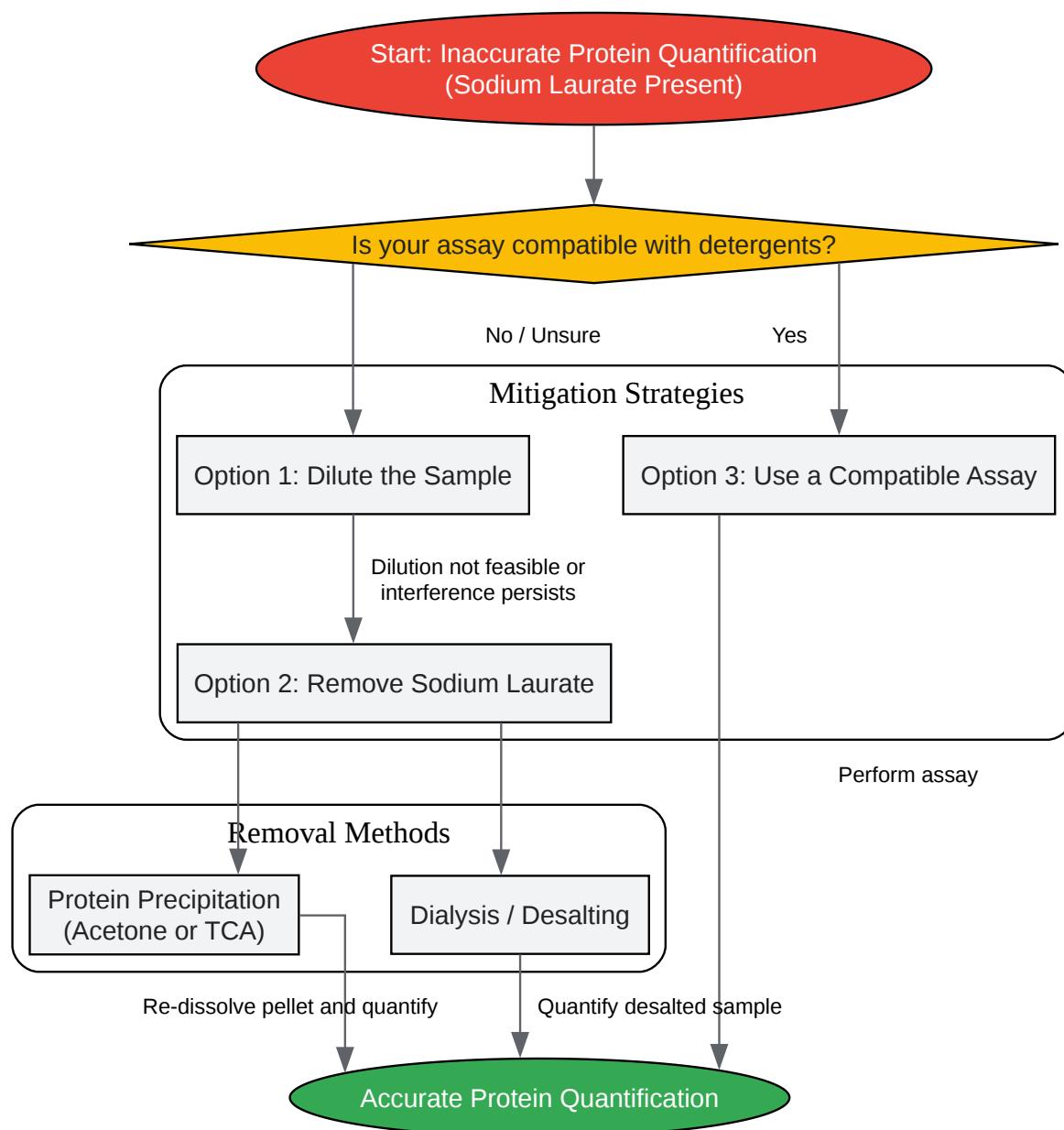
Q3: At what concentration does **sodium laurate** start to interfere?

The exact concentration at which **sodium laurate** begins to interfere with each assay can vary depending on the specific assay formulation and the composition of the sample buffer. One study noted that **sodium laurate** is compatible with trypsin digestion at concentrations up to 0.5%, with only a moderate decrease in activity at 1.0%. [12] While this indicates compatibility with enzymatic processes, it does not directly translate to compatibility with colorimetric protein assays. A general rule is that interference is more likely to occur at concentrations near or above the detergent's Critical Micelle Concentration (CMC). The CMC of **sodium laurate** is approximately 30 mM.[8]

Troubleshooting Guide

Problem: My protein readings are inconsistent or inaccurate in the presence of **sodium laurate**.

This guide provides a systematic approach to troubleshooting and mitigating the effects of **sodium laurate** in your protein quantification experiments.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **sodium laurate** interference.

Option 1: Dilute the Sample

If your protein concentration is high enough, diluting the sample can be the simplest way to reduce the **sodium laurate** concentration to a level that no longer interferes with the assay.[\[13\]](#)

- Protocol:
 - Perform a serial dilution of your sample in a buffer that is compatible with your chosen protein assay.
 - Assay the diluted samples.
 - Calculate the protein concentration of your original sample, remembering to account for the dilution factor.
- Consideration: Ensure that after dilution, the protein concentration remains within the linear range of your assay.

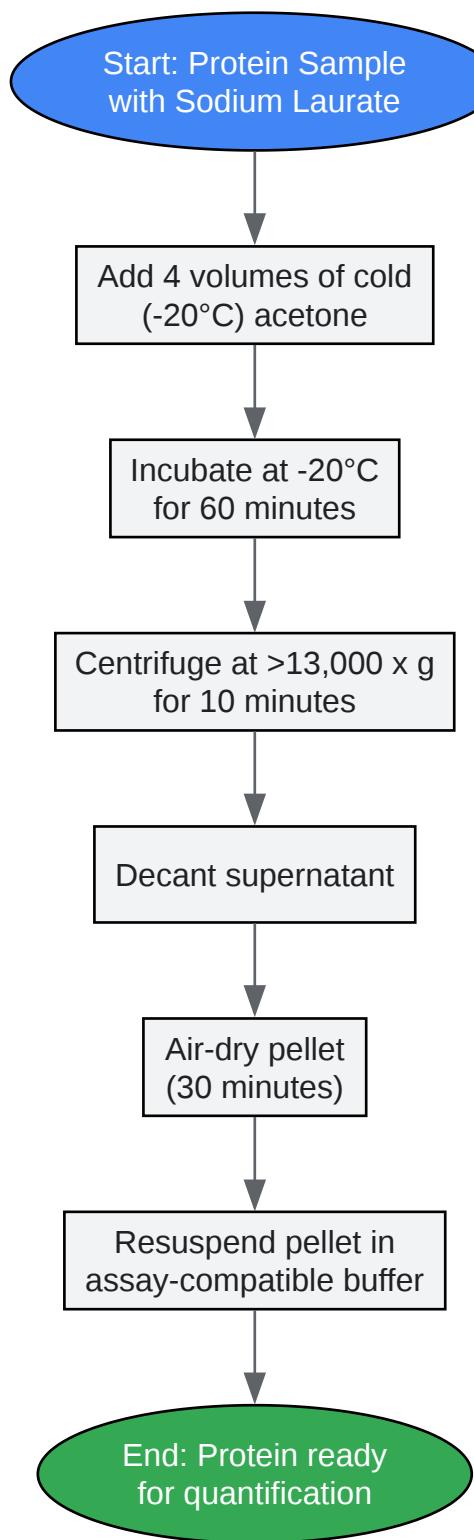
Option 2: Remove Sodium Laurate from the Sample

If dilution is not a viable option, you can remove the detergent from your sample using one of the following methods.

Protein Precipitation

Precipitation methods are effective for concentrating protein samples while removing interfering substances like detergents.[\[14\]](#)

This method uses cold acetone to precipitate proteins, leaving many contaminants, including detergents, in the supernatant.[\[3\]](#)[\[14\]](#)



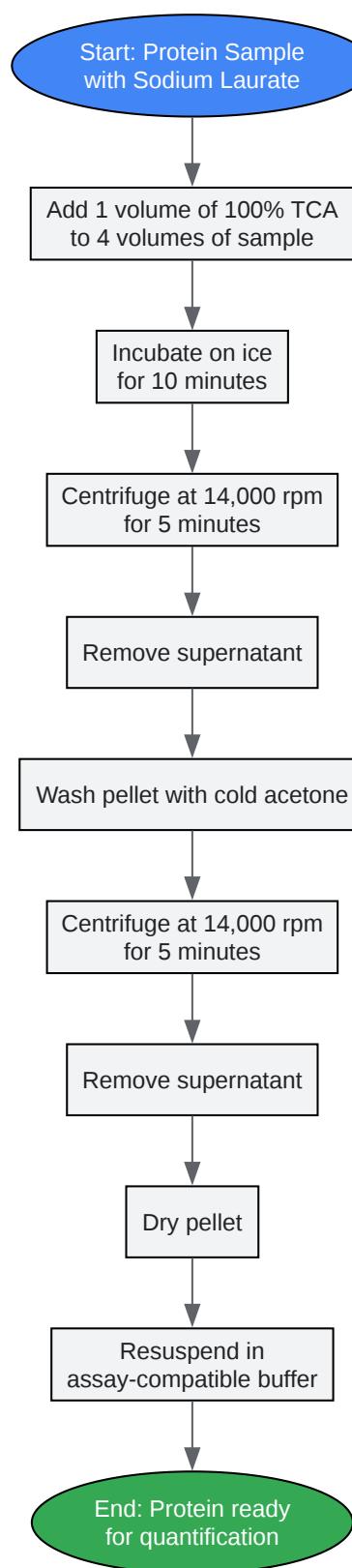
[Click to download full resolution via product page](#)

Caption: Acetone precipitation workflow.

Detailed Protocol: Acetone Precipitation[\[3\]](#)[\[14\]](#)

- Preparation: Cool the required volume of acetone to -20°C.
- Sample Preparation: Place your protein sample in an acetone-compatible tube.
- Precipitation: Add four times the sample volume of cold (-20°C) acetone to the tube.
- Incubation: Vortex the tube and incubate for 60 minutes at -20°C.
- Centrifugation: Centrifuge for 10 minutes at 13,000-15,000 x g.
- Supernatant Removal: Carefully decant and discard the supernatant, being careful not to dislodge the protein pellet.
- Drying: Allow the acetone to evaporate from the uncapped tube at room temperature for 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
- Resuspension: Add a buffer that is appropriate for your downstream protein assay and vortex thoroughly to dissolve the protein pellet.

TCA precipitation is another effective method for removing detergents and concentrating proteins.[\[15\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

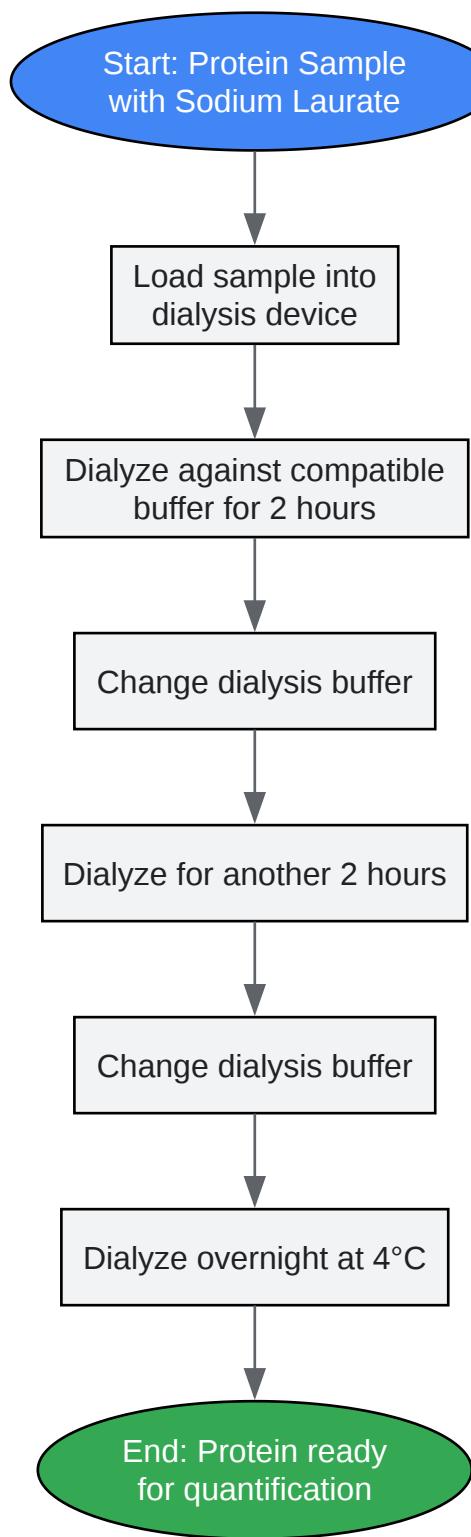
Caption: TCA precipitation workflow.

Detailed Protocol: TCA Precipitation[\[16\]](#)[\[17\]](#)

- Preparation: Prepare a stock solution of 100% (w/v) Trichloroacetic Acid (TCA).
- Precipitation: Add 1 volume of the 100% TCA stock to 4 volumes of your protein sample.
- Incubation: Incubate the mixture for 10 minutes at 4°C.
- Centrifugation: Spin the tube in a microcentrifuge at 14,000 rpm for 5 minutes.
- Supernatant Removal: Carefully remove the supernatant, leaving the protein pellet intact.
- Washing: Wash the pellet with 200 µL of cold acetone.
- Centrifugation: Spin the tube in a microfuge at 14,000 rpm for 5 minutes.
- Repeat Wash: Repeat the supernatant removal and acetone wash steps for a total of two washes.
- Drying: Dry the pellet, for example, by placing the tube in a 95°C heat block for 5-10 minutes to drive off the acetone.
- Resuspension: Resuspend the pellet in a buffer compatible with your protein assay.

Dialysis

Dialysis is a gentle method for removing small molecules like detergents from protein samples based on size exclusion.[\[18\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: General dialysis workflow.

Detailed Protocol: Dialysis[19][20]

- Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions, ensuring the molecular weight cut-off (MWCO) is appropriate to retain your protein of interest while allowing **sodium laurate** to pass through.
- Sample Loading: Load your protein sample into the dialysis tubing or cassette.
- First Dialysis: Dialyze against a large volume (at least 100 times the sample volume) of an assay-compatible buffer for 2 hours at room temperature or 4°C.[21]
- Buffer Change: Change the dialysis buffer.
- Second Dialysis: Continue to dialyze for another 2 hours.
- Final Dialysis: Change the dialysis buffer again and dialyze overnight at 4°C.
- Sample Recovery: Recover the protein sample from the dialysis device for quantification.

Option 3: Use a Detergent-Compatible Assay

Several commercially available protein assays are formulated to be compatible with detergents.

- Detergent-Compatible Bradford Assays: Some modified Bradford assay kits are available that show compatibility with detergents like SDS, Triton X-100, and Tween 20 at concentrations around 1%.[22]
- Modified Lowry Assays: There are modified Lowry assay kits that are compatible with a range of detergents.[23]
- RC DC Protein Assay: This assay is designed to be compatible with reducing agents and detergents.[12]

When selecting a compatible assay, always refer to the manufacturer's compatibility chart to ensure it is suitable for your specific sample composition.

Data Presentation: Detergent Compatibility in Protein Assays

The following tables summarize the maximum compatible concentrations of some common detergents in standard protein assays. Note: Specific data for **sodium laurate** is often not explicitly listed; the data for Sodium Dodecyl Sulfate (SDS), another anionic detergent, is provided for reference. It is crucial to empirically validate the compatibility of your specific buffer containing **sodium laurate**.[\[24\]](#)[\[25\]](#)

Table 1: BCA Assay Compatibility

| Interfering Substance | Max. Compatible Concentration |
|------------------------------|---|
| SDS (Sodium Dodecyl Sulfate) | 1-5% |
| Triton X-100 | 1-5% |
| Tween 20 | 1% |
| CHAPS | 5% |
| Sodium Laurate | Data not available, empirical testing recommended |

Data compiled from various sources.[\[5\]](#)[\[7\]](#)

Table 2: Bradford Assay Compatibility

| Interfering Substance | Max. Compatible Concentration |
|------------------------------|--|
| SDS (Sodium Dodecyl Sulfate) | <0.1% |
| Triton X-100 | <0.1% |
| Tween 20 | 0.062% |
| Sodium Laurate | Data not available, likely low compatibility |

Data compiled from various sources.[\[10\]](#)[\[26\]](#)

Table 3: Modified Lowry Assay Compatibility

| Interfering Substance | Max. Compatible Concentration |
|------------------------------|---|
| SDS (Sodium Dodecyl Sulfate) | 1% |
| Triton X-100 | 1% |
| Sodium Laurate | Data not available, empirical testing recommended |

Data for a commercially available modified Lowry assay.[\[23\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Colorimetric quantitation of trace amounts of sodium lauryl sulfate in the presence of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. go.zageno.com [go.zageno.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Modification of the bicinchoninic acid protein assay to eliminate lipid interference in determining lipoprotein protein content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. animal.ifas.ufl.edu [animal.ifas.ufl.edu]

- 12. Sodium Laurate, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 14. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 15. researchgate.net [researchgate.net]
- 16. its.caltech.edu [its.caltech.edu]
- 17. scribd.com [scribd.com]
- 18. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 22. Detergent Compatible Bradford Protein Assay Kit (800T) [sbsgenetech.com]
- 23. Modified Lowry Protein Assay for Detergent Purified Protein Samples | G-Biosciences [gbiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. bio-rad.com [bio-rad.com]
- To cite this document: BenchChem. [Technical Support Center: Managing Sodium Laurate Interference in Protein Quantification Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148142#managing-sodium-laurate-interference-in-protein-quantification-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com